ジノニルナフタレンスルホン酸

概要

説明

“Naphthalenesulfonic acid, dinonyl-” is a chemical compound that exhibits excellent emulsifying, dispersing, permeating, wetting, and solubilizing abilities . It is often used in the production of dyes .

Synthesis Analysis

The synthesis of “Naphthalenesulfonic acid, dinonyl-” involves a reaction between nonylene and naphthalene with aluminum chloride as a catalyst to generate dinonyl naphthalene. This is then reacted with concentrated sulfuric acid to generate dinonyl naphthalenemonosulfonic acid or dinonyl naphthalenedisulfonic acid .Molecular Structure Analysis

The molecular structure of “Naphthalenesulfonic acid, dinonyl-” is complex due to the presence of multiple isomers resulting from varying ring placement of substituent groups and branching of the alkyl groups .Chemical Reactions Analysis

“Naphthalenesulfonic acid, dinonyl-” is prepared through a series of reactions, including alkylation, sedimentation, alkali washing, distillation, sulfonation, water washing, and desolventizing .Physical And Chemical Properties Analysis

“Naphthalenesulfonic acid, dinonyl-” is a liquid that is slightly soluble in water and stable under normal conditions . It has a molecular formula of C28H44O3S .科学的研究の応用

表面化学と溶液挙動

ジノニルナフタレンスルホン酸 (DNNSA) は、その独特の性質から、表面化学者から大きな注目を集めています . 非極性溶媒中では逆ミセルを形成し、多くの研究の対象となっています . これらのミセルは、水や鉱酸を含むことができ、その性質はさまざまな要因によって影響を受ける可能性があります .

腐食抑制

DNNSA の特定の塩は、効果的な油溶性腐食抑制剤であることが判明しています . これは、金属腐食が懸念される産業において DNNSA を貴重な存在にします .

安定度定数の決定

DNNSA は、溶液中の無機錯体の安定度定数を決定するために、多くの研究で使用されてきました . この用途は、これらの錯体の挙動を理解するために不可欠です .

液体イオン交換試薬

早ければ 1957 年に、DNNSA の非極性有機溶媒溶液が、水溶液から金属イオンを抽出できることが発見されました . これは、DNNSA を有用な液体イオン交換試薬にします .

相間移動触媒

DNNSA は、効果的な相間移動触媒であることが判明しています . この特性は、触媒によって反応物をある相から別の相に移す必要があるさまざまな化学反応において有用です .

酸触媒

DNNSA は、有機媒体中の反応を促進する効果的な酸触媒であることが判明しています . これは、さまざまな有機合成プロセスにおいて貴重な存在になります .

分散剤

DNNSA は分散剤として使用できます . この特性は、塗料やコーティングなど、粒子を媒体に均一に分散させるのに役立つさまざまな産業で役立ちます .

乳化剤

DNNSA は乳化剤としても使用できます . この特性は、食品、化粧品、医薬品など、多くの産業で重要な、油と水の安定した混合物を生成するのに役立ちます .

Safety and Hazards

作用機序

Target of Action

The primary targets of Naphthalenesulfonic acid, dinonyl- Sulfonic acids, in general, are known to interact with various biological targets due to their strong acidity and ability to form hydrogen bonds .

Mode of Action

The mode of action of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids can interact with biological molecules through hydrogen bonding and electrostatic interactions . These interactions can potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by Naphthalenesulfonic acid, dinonyl- Sulfonic acids can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids are generally poorly absorbed due to their high polarity . The impact of these properties on the bioavailability of Naphthalenesulfonic acid, dinonyl-

Result of Action

The molecular and cellular effects of Naphthalenesulfonic acid, dinonyl- It is known that sulfonic acids can potentially alter the function of various biological molecules, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naphthalenesulfonic acid, dinonyl- . For instance, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially influencing its interactions with biological targets . Furthermore, the presence of other ions in the environment can also affect the solubility and stability of Naphthalenesulfonic acid, dinonyl- .

生化学分析

Biochemical Properties

Naphthalenesulfonic acid, dinonyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as naphthalenesulfonate dioxygenase, which catalyzes the oxidation of naphthalenesulfonates . These interactions are crucial for the degradation and metabolism of naphthalenesulfonic acid, dinonyl- in biological systems.

Cellular Effects

Naphthalenesulfonic acid, dinonyl- has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, naphthalenesulfonic acid, dinonyl- can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of naphthalenesulfonic acid, dinonyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, naphthalenesulfonic acid, dinonyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalenesulfonic acid, dinonyl- can change over time due to its stability and degradation properties. The compound is stable at high temperatures and has low volatility, which makes it suitable for long-term studies . Its degradation products can accumulate over time, potentially leading to long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to naphthalenesulfonic acid, dinonyl- can result in persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of naphthalenesulfonic acid, dinonyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At high doses, it can cause toxic and adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .

Metabolic Pathways

Naphthalenesulfonic acid, dinonyl- is involved in several metabolic pathways, including those mediated by naphthalenesulfonate dioxygenase and other related enzymes . These pathways are responsible for the degradation and conversion of the compound into less toxic metabolites. The interactions with cofactors and other enzymes in these pathways are crucial for maintaining metabolic flux and regulating metabolite levels .

Transport and Distribution

Within cells and tissues, naphthalenesulfonic acid, dinonyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

Naphthalenesulfonic acid, dinonyl- exhibits specific subcellular localization patterns that are essential for its activity. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for understanding the compound’s effects on cellular processes and its overall biochemical activity .

特性

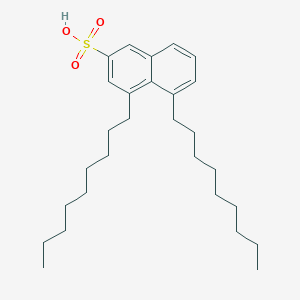

IUPAC Name |

4,5-di(nonyl)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-18-24-20-17-21-26-23-27(32(29,30)31)22-25(28(24)26)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYJSVKEVRJWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC2=CC(=CC(=C21)CCCCCCCCC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthalenesulfonic acid, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

25322-17-2, 773811-74-8 | |

| Record name | Naphthalenesulfonic acid, dinonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinonyl-2-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773811748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonylnaphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Dinonyl-2-naphthalenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKJ4RAR9PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

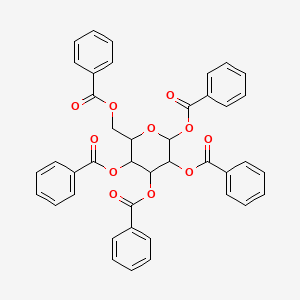

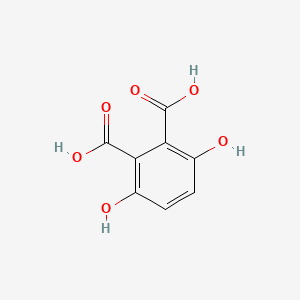

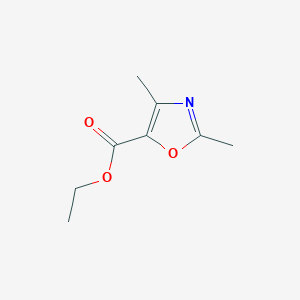

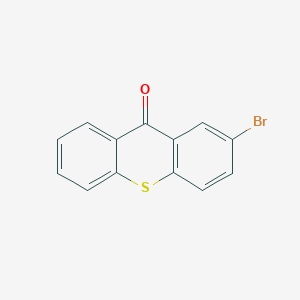

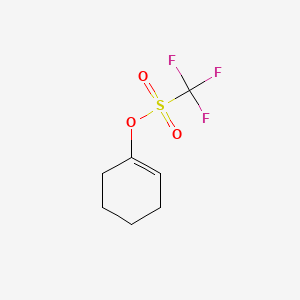

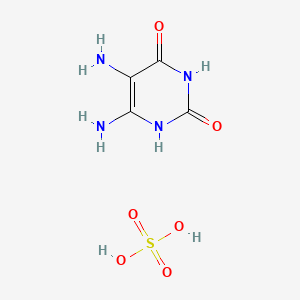

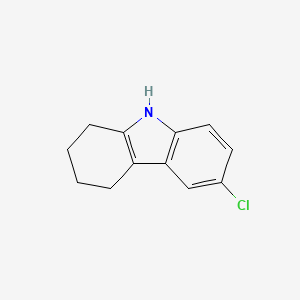

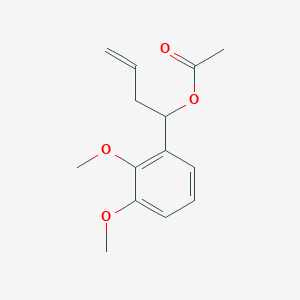

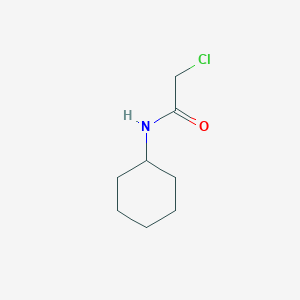

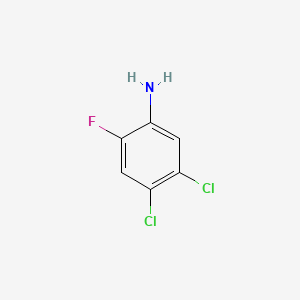

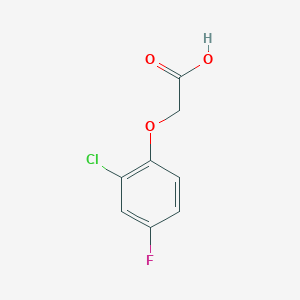

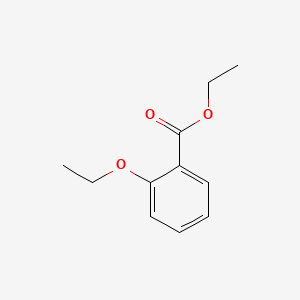

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。